molecular formula C22H25Br2N3O3 B435294 4-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-8,9-dibromo-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione CAS No. 488786-61-4

4-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-8,9-dibromo-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

Cat. No.: B435294
CAS No.: 488786-61-4
M. Wt: 539.3g/mol
InChI Key: DSDQIJMWSKQXQQ-UHFFFAOYSA-N
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Description

4-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-8,9-dibromo-4-azatricyclo[5210~2,6~]decane-3,5-dione is a complex organic compound that features a piperazine ring, a tricyclic core, and multiple bromine atoms

Preparation Methods

The synthesis of 4-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-8,9-dibromo-4-azatricyclo[5210~2,6~]decane-3,5-dione typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-8,9-dibromo-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-8,9-dibromo-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and tricyclic compounds. For example:

The uniqueness of 4-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-8,9-dibromo-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione lies in its specific combination of functional groups and its potential for diverse applications in scientific research and medicine.

Properties

CAS No.

488786-61-4

Molecular Formula

C22H25Br2N3O3

Molecular Weight

539.3g/mol

IUPAC Name

4-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-8,9-dibromo-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C22H25Br2N3O3/c23-19-14-10-15(20(19)24)18-17(14)21(29)27(22(18)30)12-16(28)26-8-6-25(7-9-26)11-13-4-2-1-3-5-13/h1-5,14-15,17-20H,6-12H2

InChI Key

DSDQIJMWSKQXQQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C4C5CC(C4C3=O)C(C5Br)Br

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C4C5CC(C4C3=O)C(C5Br)Br

Origin of Product

United States

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